Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate
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Overview
Description
Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate is a complex organic compound that features a sulfonamide group, a pyridine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate typically involves multiple steps. One common method includes the reaction of 2-chloropyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methyl 2-aminosulfonylbenzoate in the presence of a base such as triethylamine to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while hydrolysis can produce the corresponding carboxylic acid.
Scientific Research Applications
Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(2-chloropyridin-4-yl)amino]sulfonyl}benzoate
- Methyl 2-{[(2-bromopyridin-4-yl)formamido]sulfonyl}benzoate
- Methyl 2-{[(2-fluoropyridin-4-yl)formamido]sulfonyl}benzoate
Uniqueness
Methyl 2-{[(2-chloropyridin-4-yl)formamido]sulfonyl}benzoate is unique due to the presence of the 2-chloropyridin-4-yl group, which can impart specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-[(2-chloropyridine-4-carbonyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5S/c1-22-14(19)10-4-2-3-5-11(10)23(20,21)17-13(18)9-6-7-16-12(15)8-9/h2-8H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJXNNDIEWHTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)NC(=O)C2=CC(=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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